Cas no 886505-30-2 (Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine)
Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine Chemical and Physical Properties
Names and Identifiers
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- Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine
- 886505-30-2
- 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
- AKOS018846820
-
- MDL: MFCD06740594
- Inchi: 1S/C8H15N3/c1-3-4-7(9-2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3,(H,10,11)
- InChI Key: RGEBUYBIHVKUCB-UHFFFAOYSA-N
- SMILES: N(C)C(C1=NC=CN1)CCC
Computed Properties
- Exact Mass: 153.126597491Da
- Monoisotopic Mass: 153.126597491Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 40.7Ų
Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527837-1g |
1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine |
886505-30-2 | 97% | 1g |
$546 | 2023-01-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625298-1g |
N-methyl-1-(1-propyl-1H-imidazol-2-yl)methanamine |
886505-30-2 | 98% | 1g |
¥8094.00 | 2024-04-26 | |
| Crysdot LLC | CD11031046-1g |
1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine |
886505-30-2 | 97% | 1g |
$552 | 2024-07-18 |
Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine
Introduction to Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine (CAS No. 886505-30-2)
Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine, a compound with the chemical formula C9H17N2O, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 886505-30-2, has garnered attention due to its structural complexity and potential applications in drug development. The presence of an imidazole ring and a propyl substituent makes it a versatile intermediate for synthesizing more complex molecules.
The imidazole core is a crucial pharmacophore in many bioactive compounds, often found in antifungal, antiviral, and anti-inflammatory agents. The specific arrangement of atoms in the imidazole ring contributes to its ability to interact with biological targets, making it a valuable scaffold for medicinal chemists. In particular, the 1-propyl substituent enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability.
In recent years, there has been growing interest in developing novel compounds that leverage the unique properties of imidazole derivatives. Research has shown that modifications to the imidazole ring can significantly alter the biological activity of a molecule. For instance, studies have demonstrated that substituents at the 2-position of the imidazole ring can influence binding affinity to enzymes and receptors. This has led to the exploration of various derivatives, including those with alkyl chains attached to the nitrogen atoms.
Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine is particularly noteworthy due to its potential role as a building block in the synthesis of more complex pharmacological agents. The compound’s structure allows for further functionalization, enabling chemists to create molecules with tailored properties. This flexibility is crucial in drug discovery, where precise control over molecular structure is essential for achieving desired therapeutic effects.
One of the most exciting applications of this compound is in the development of new treatments for neurological disorders. The imidazole ring’s ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drugs. Additionally, preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them promising candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease.
The synthesis of Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of propylamine with an appropriate imidazole derivative under controlled conditions. Subsequent steps may include alkylation and methylation reactions to introduce the methyl group at the desired position. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions.
The purity and quality of Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine are critical for its applications in pharmaceutical research. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are routinely used to confirm the identity and purity of the compound. These techniques provide detailed information about the molecular structure and help ensure that the compound meets the stringent requirements for use in drug development.
In conclusion, Methyl-(1-propyl-1H-imidazol-2-ylmethyl)-amine (CAS No. 886505-30-2) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new applications for imidazole derivatives, compounds like this one will play a crucial role in advancing drug discovery and development efforts worldwide.
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